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Introduction

This document provides a detailed protocol for the extraction of high-quality genomic DNA
using Trimethylcetylammonium p-toluenesulfonate (CTA-Ts). CTA-Ts is a cationic detergent
that effectively lyses cells, denatures proteins, and separates DNA from polysaccharides and
other cellular contaminants. This method is a modification of the well-established
Cetyltrimethylammonium bromide (CTAB) protocol and is particularly useful for isolating DNA
from plant tissues, which are often rich in secondary metabolites that can inhibit downstream
molecular applications.

The principle of this method relies on the ability of CTA-Ts in a high-salt buffer to form
complexes with proteins and most polysaccharides, which are then removed during a
chloroform extraction phase. The DNA remains in the aqueous phase and is subsequently
precipitated with isopropanol or ethanol. This protocol is designed to be robust and adaptable
for a variety of sample types.

Experimental Protocols
l. Reagent and Buffer Preparation
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Successful DNA extraction is contingent on the quality of the prepared reagents. Ensure all
solutions are prepared with sterile, nuclease-free water.

Table 1: Composition of CTA-Ts Extraction Buffer and Other Reagents
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Stock Working Composition for
Reagent/Buffer . .
Concentration Concentration 100 mL
CTA-Ts Extraction
Buffer
Trimethylcetylammoni
um p-toluenesulfonate - 2% (wiv) 29
(CTA-Ts)
Tris-HCI, pH 8.0 1M 100 mM 10 mL
EDTA, pH 8.0 05M 20 mM 4 mL
NaCl 5M 14 M 28 mL
Polyvinylpyrrolidone
yVInyipy - 2% (w/v) (optional) 29
(PVP)
Nuclease-free water - - to 100 mL
Add 200 pL to 100 mL
B-mercaptoethanol 143 M 0.2% (v/v) of CTA-Ts buffer just
before use
Mix 24 parts
Chloroform:lsoamyl _
- 24:1 (vIv) chloroform with 1 part
Alcohol .
isoamyl alcohol
Isopropanol 100% - Store at -20°C

Wash Buffer (70%
Ethanol)

100% Ethanol

70% (vIVv)

70 mL of 100%
ethanol + 30 mL of

nuclease-free water

10 mM Tris-HCI, pH

TE Buffer - - 8.0; 1 mM EDTA, pH
8.0
RNase A 10 mg/mL 10 pg/mL Store at -20°C

Il. Step-by-Step DNA Extraction Protocol
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This protocol is optimized for approximately 100 mg of fresh plant tissue. Adjust volumes
accordingly for different sample amounts.

Table 2: Quantitative Parameters for the CTA-Ts DNA Extraction Protocol

Step

Parameter

Value/Range

1. Sample Preparation

Starting Material

100 mg of fresh tissue

Grinding Method

Liquid Nitrogen

1mL

2. Lysis CTA-Ts Buffer Volume
Incubation Temperature 65°C
Incubation Time 60 minutes

3. Purification

Chloroform:lsoamyl Alcohol

1 volume (1 mL)

Volume
Centrifugation Speed 12,000 x g
Centrifugation Time 15 minutes

4. DNA Precipitation

Isopropanol Volume

0.7 volumes of the aqueous

phase
Incubation Temperature -20°C
Incubation Time 30 minutes to overnight
Centrifugation Speed 12,000 x g
Centrifugation Time 15 minutes
5. Washing 70% Ethanol Volume 1mL
Centrifugation Speed 12,000 x g
Centrifugation Time 5 minutes
6. Resuspension TE Buffer Volume 50-100 pL

RNase A Treatment (optional)

1 pL of 10 mg/mL RNase A

Incubation for RNase A

37°C for 30 minutes
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Detailed Methodology:

e Sample Preparation:
o Weigh approximately 100 mg of fresh sample tissue and freeze it in liquid nitrogen.
o Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
o Transfer the powdered tissue to a 2 mL microcentrifuge tube.

e Cell Lysis:

o Add 1 mL of pre-warmed (65°C) CTA-Ts Extraction Buffer (with freshly added 3-
mercaptoethanol) to the powdered tissue.

o Vortex thoroughly to create a homogenous lysate.

o Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube
every 15-20 minutes to ensure proper mixing.

 Purification:
o After incubation, allow the tube to cool to room temperature.
o Add an equal volume (approximately 1 mL) of Chloroform:lsoamyl Alcohol (24:1).

o Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Caution: Do not
vortex, as this can shear the genomic DNA.

o Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.

o Carefully transfer the upper agueous phase containing the DNAto a new 1.5 mL
microcentrifuge tube. Be cautious not to disturb the interface.

o DNA Precipitation:
o Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

o Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.
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o Incubate at -20°C for at least 30 minutes to enhance precipitation. For higher yields,
incubation can be extended overnight.

o Pellet the DNA by centrifuging at 12,000 x g for 15 minutes at 4°C.

o Carefully decant the supernatant without dislodging the DNA pellet.

e Washing:

o

Add 1 mL of cold 70% ethanol to the pellet.

o Gently wash the pellet by inverting the tube a few times. This step removes residual salts
and CTA-Ts.

o Centrifuge at 12,000 x g for 5 minutes at 4°C.
o Carefully decant the ethanol.
o Repeat the wash step for a more purified DNA sample if necessary.

o After the final wash, remove as much ethanol as possible with a pipette and air-dry the
pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it will be difficult
to resuspend.

e Resuspension:

o Resuspend the DNA pellet in 50-100 pL of TE Buffer. Pipette up and down gently or
incubate at 65°C for 10 minutes to aid dissolution.

o For RNAremoval, add 1 pL of 10 mg/mL RNase A and incubate at 37°C for 30 minutes.
o Store the purified DNA at -20°C for long-term use.

Visualizations
Experimental Workflow Diagram
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Start: Sample Collection
(100 mg tissue)

1. Sample Preparation
Grind in Liquid N2

2. Cell Lysis
Add CTA-Ts Buffer
Incubate at 65°C for 60 min

3. Purification
Add Chloroform:Isoamyl Alcohol

Centrifuge (12,000 x g, 15 min)

Collect Aqueous Phase

4. DNA Precipitation
Add 0.7 vol Isopropanol
Incubate at -20°C
Centrifuge (12,000 x g, 15 min)

5. Washing
Wash with 70% Ethanol

Centrifuge (12,000 x g, 5 min)

6. Resuspension
Resuspend in TE Buffer
Optional: RNase A Treatment

End: Purified Genomic DNA
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Caption: Workflow of the Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) DNA
extraction protocol.

 To cite this document: BenchChem. [Application Notes and Protocols for
Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) DNA Extraction]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b092562#step-by-step-
guide-for-trimethylcetylammonium-p-toluenesulfonate-dna-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b092562?utm_src=pdf-body
https://www.benchchem.com/product/b092562#step-by-step-guide-for-trimethylcetylammonium-p-toluenesulfonate-dna-extraction
https://www.benchchem.com/product/b092562#step-by-step-guide-for-trimethylcetylammonium-p-toluenesulfonate-dna-extraction
https://www.benchchem.com/product/b092562#step-by-step-guide-for-trimethylcetylammonium-p-toluenesulfonate-dna-extraction
https://www.benchchem.com/product/b092562#step-by-step-guide-for-trimethylcetylammonium-p-toluenesulfonate-dna-extraction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092562?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

